N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide
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Overview
Description
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a morpholino group and a propionamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution, where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Attachment of the Propionamide Moiety: The final step involves the coupling of the pyridazine derivative with a propionamide precursor, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are crucial for cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)acetamide
- N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)butyramide
- N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)valeramide
Uniqueness
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a morpholino group and a propionamide moiety makes it particularly interesting for research in medicinal chemistry and drug development.
Biological Activity
N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a synthetic compound with significant biological activity, primarily characterized by its interactions with various biological targets. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O3S, with a molecular weight of approximately 358.42 g/mol. The compound features a pyridazine ring, a morpholino group, and a propionamide moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor, potentially binding to active or allosteric sites, thus modulating enzymatic activity.
Potential Targets
- Enzymes : It may inhibit enzymes involved in metabolic pathways.
- Receptors : The compound could interact with various receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has antimicrobial properties against a range of pathogens, making it a candidate for further development as an antibiotic.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity, potentially through the inhibition of tumor cell proliferation.
- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory effects in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL. |
Study 2 | Reported anticancer effects in vitro on human cancer cell lines, showing IC50 values below 20 µM, indicating effective inhibition of cell growth. |
Study 3 | Investigated anti-inflammatory properties through inhibition of cytokine release in activated macrophages, reducing IL-6 and TNF-alpha levels significantly. |
Comparative Analysis
When compared to similar compounds, this compound shows distinct advantages:
Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Effects |
---|---|---|---|
N-(6-(morpholino)pyridazin) | Moderate | Low | Moderate |
N-(6-(pyrimidinyl)benzamide | High | Moderate | Low |
N-(6-(4-fluorophenyl)pyridazine | Low | High | Moderate |
Properties
IUPAC Name |
N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-2-11(18)14-10-3-4-12(16-15-10)21-9-13(19)17-5-7-20-8-6-17/h3-4H,2,5-9H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMAHAZEMIZVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.